1-(1,3-Benzodioxol-5-yl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone - 940984-35-0

1-(1,3-Benzodioxol-5-yl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone

Catalog Number: EVT-2804211
CAS Number: 940984-35-0
Molecular Formula: C18H11F3N2O3S2
Molecular Weight: 424.41
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2S)-1-[4-(2-{6-Amino-8-[(6-bromo-1,3-benzodioxol-5-yl)sulfanyl]-9H-purin-9-yl}ethyl)piperidin-1-yl]-2-hydroxypropan-1-one (MPC-3100)

Compound Description: MPC-3100 is a purine-based Hsp90 inhibitor developed for cancer treatment. [] It exhibits good in vitro and in vivo profiles, including significant antitumor effects in multiple human cancer xenograft models, and favorable pharmacokinetic properties, leading to its selection as a clinical candidate. []

5-(Thiophene-2-carbonyl)-6-(trifluoromethyl)-tetrahydropyrimidin-2(1H)-one

Compound Description: This compound is a derivative of tetrahydropyrimidin-2(1H)-one synthesized through a multicomponent reaction involving aromatic aldehydes, 4,4,4-trifluoro-1-(thien-2-yl)butane-1,3-dione, and urea. [] The synthesis was optimized using p-toluenesulfonic acid as a catalyst. []

6-(Thiophen-2-yl)-4,5-dihydropyrimidin-2(1H)-one

Compound Description: This is another derivative of dihydropyrimidin-2(1H)-one synthesized through the same multicomponent reaction as the previous compound but under different conditions. [] The optimal synthesis involved a solvent-free environment and the use of NaOH. []

(2E)-1-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)prop-2-en-1-one (I)

Compound Description: This compound, also known as a chalcone, is characterized by its (2E)-1-(1,3-benzodioxol-5-yl)-3-(aryl)prop-2-en-1-one core structure with a 4-chlorophenyl substituent at the 3-position. [] The crystal structure of this compound highlights the influence of hydrogen bonding and crystal packing effects on the twist angle between the 1,3-benzodioxol-5-yl and benzene groups. []

(2E)-1-(1,3-Benzodioxol-5-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one (II)

Compound Description: This compound is another chalcone derivative, featuring a (2E)-1-(1,3-benzodioxol-5-yl)-3-(aryl)prop-2-en-1-one core structure with a 3,4-dimethoxyphenyl substituent at the 3-position. [] Its crystal structure, similar to the previous chalcone, is influenced by hydrogen bonding and π-π stacking interactions. []

1-(6-Amino-1,3-benzodioxol-5-yl)-3-arylprop-2-en-1-ones

Compound Description: This represents a series of chalcone derivatives with a 1-(6-Amino-1,3-benzodioxol-5-yl)-3-arylprop-2-en-1-one core structure. [] These compounds exhibit polarized molecular-electronic structures due to an intramolecular N—H⋯O hydrogen bond and engage in various intermolecular interactions, forming different supramolecular aggregates depending on their aryl substituents. []

6-(1,3-benzodioxol-5-ylmethyl)-5-ethyl-2-{[2-(morpholin-4-yl)ethyl] sulfanyl}pyrimidin-4(3H)-one (8)

Compound Description: This compound is a pyrimidin-4(3H)-one derivative synthesized through S-alkylation and confirmed by X-ray crystallography. [] It exhibits antimicrobial activity against various bacterial and fungal strains, including S. aureus, B. subtilis, B. cereus, C. albicans, and A. niger. [, ]

rac-6-Hydroxy-4-(4-nitrophenyl)-5-(2-thienylcarbonyl)-6-(trifluoromethyl)-3,4,5,6-tetrahydropyrimidin-2(1H)-one monohydrate

Compound Description: This compound is a tetrahydropyrimidin-2(1H)-one derivative synthesized through a multicomponent reaction involving 4-nitrobenzaldehyde, 4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione, and urea. [] Its crystal structure is characterized by a half-chair conformation of the dihydropyrimidine ring and two intramolecular O—H⋯O hydrogen bonds. []

Pipersentan (5-(1,3-Benzodioxol-5-yl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-N-(2-methoxyethylsulfamoyl)pyrimidin-4-amine)

Compound Description: Pipersentan is a novel endothelin receptor antagonist (ERA) developed for the treatment of pulmonary arterial hypertension (PAH). [] It exhibits competitive and selective inhibition of endothelin-1 (ET-1) binding to its receptors, leading to improvements in right ventricular hypertrophy and pulmonary arterial pressure in PAH rat models. []

N-({3-[(3-Ethoxy-6-methylpyridin-2-yl)carbonyl]-3-azabicyclo[4.1.0]hept-4-yl}methyl)-5-(trifluoromethyl)pyrimidin-2-amine (Compound 56)

Compound Description: Compound 56 is a brain-penetrant, selective, and high-affinity orexin-1 receptor (OX1R) antagonist. [] It exhibits efficacy in reducing stress-induced hyperarousal and panic-like behaviors in rat models without altering spontaneous sleep. []

2-[(4-Chloro-6-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]amino}pyrimidin-2-yl)sulfanyl]octanoic acid (Compound 16)

Compound Description: Compound 16 is a potent dual inhibitor of 5-lipoxygenase (5-LO) and microsomal prostaglandin E2 synthase-1 (mPGES-1), developed as a potential anti-inflammatory drug. [] It exhibits high selectivity for 5-LO and mPGES-1 over cyclooxygenase (COX) enzymes and lacks radical scavenger properties. []

N-(4-[6-(4-Trifluoromethyl-phenyl)-pyrimidin-4-yloxy]-benzothiazol-2-yl)-acetamide I (AMG 517)

Compound Description: AMG 517 is a potent and selective transient receptor potential vanilloid type 1 (TRPV1) antagonist. [] It effectively blocks capsaicin-induced pain in rats and exhibits a generally well-tolerated toxicological profile, with transient hyperthermia as a side effect. []

tert-Butyl-2-(6-([2-(acetylamino)-1,3-benzothiazol-4-yl]oxy)pyrimidin-4-yl)-5-(trifluoromethyl)phenylcarbamate (AMG8163)

Compound Description: AMG8163 is another selective TRPV1 antagonist, structurally related to AMG 517. [] It exhibits similar in vitro and in vivo properties to AMG 517, effectively antagonizing TRPV1 activation and blocking capsaicin-induced pain. []

4-(2-phenyl-5,7-bis[trifluoromethyl]pyrazolo[1,5-a]pyrimidin-3-yl)phenol (PHTPP)

Compound Description: PHTPP is a selective antagonist for the estrogen receptor β (ERβ). [] It has been shown to block pain-related aversion in rats by inhibiting ERβ signaling in the rostral anterior cingulate cortex. []

Compound Description: G15 is a selective antagonist for the G protein-coupled estrogen receptor 1 (GPER-1). [] It effectively blocks pain-related aversion in rats by interfering with GPER-1 signaling in the rostral anterior cingulate cortex. [, ]

Compound Description: G1 is a selective agonist for GPER-1. [] Its administration into the rostral anterior cingulate cortex of rats induces conditioned place avoidance, suggesting a role for GPER-1 in pain-related aversion. [] Additionally, G1 has been shown to mimic the stimulatory effect of 17β-estradiol on aldosterone production in human adrenocortical cells, suggesting a role for GPER-1 in aldosterone synthesis. []

2-[(2,4-dichlorobenzyl)sulfanyl]-1,3-benzoxazole-5-carboxylic acid (Compound A)

Compound Description: Compound A is an inhibitor of ghrelin O-acyl transferase (GOAT; MBOAT4) identified through high-throughput screening using a homogeneous time-resolved fluorescence (HTRF) assay. [] It acts as an octanoyl-CoA competitive inhibitor and decreases acyl ghrelin production in the stomach of mice after oral administration, suggesting its potential as an anti-obesity drug. []

(4-chloro-6-{[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methoxy}-1-benzothiophen-3-yl)acetic acid (Compound B)

Compound Description: Compound B is a potent GOAT inhibitor developed based on the structural information of Compound A. [] It exhibits oral bioavailability, octanoyl-CoA competitive inhibitory activity, and decreases acyl ghrelin production in mice after oral administration. []

5-phenyl-2-(thiophen-2-yl)-4-(trifluoromethyl)-5H-indeno[1,2-b][1,8]naphthyridin-6(11H)-one derivatives (4a-n)

Compound Description: These are a series of indeno[1,2-b][1,8]naphthyridin-6(11H)-one derivatives synthesized using a three-component reaction catalyzed by 40% aq. HF. [] Some compounds within this series exhibited promising antimicrobial activity against Bacillus subtilis and Candida albicans. []

1,3,6,9,11-pentasubstituted-pyrido[3,2-f:6,5-f']bis([1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-ones (6)

Compound Description: These represent a class of fused heterocycles synthesized via reaction of hydrazonoyl chlorides with 1,3,6-triphenyl-9-thioxo-9,10-dihydro-pyrimido [4,5-b]pyrido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidin-5,7(1H,8H)-di-one. [] These compounds exhibited moderate activity against various bacteria species. []

1,3-disubstituted-7-[(E)-2-(thiophen-2-yl)ethenyl]-1,4,9,9a-tetrahydro-6H-[1,2,4]triazino[4,3-b][1,2,4,5]-tetrazin-6-ones (16)

Compound Description: These are fused heterocycles synthesized via reaction of hydrazonoyl chlorides with 4-amino-6-[(2-thiophen-2-yl)ethenyl]-3-thioxo-3,4-dihydro-[1,2,4]triazin-5(2H)-one. [] Similar to the previous compound, these compounds showed moderate activity against bacteria species. []

Compound Description: These compounds are pyrimidine derivatives synthesized from ethyl 2-amino-substituted[b]thiophene-3-carboxylate (2a–c) or 2-amino-substituted[b]thiophene-3-carbonitrile (2d–f) and 2-bromothiazole. [] These compounds exhibit antimicrobial and anti-inflammatory activities. []

(Bromo-substituted[b]thiophen-2-yl)alkanamide derivatives (4a–e)

Compound Description: These are alkanamide derivatives containing a bromo-substituted thiophene ring, synthesized through nucleophilic substitution reactions of the starting materials with bromoalkyl chloride. []

Thieno[2,3-d][1,3]oxazin-4-imine derivative (5)

Compound Description: This compound, containing a thieno[2,3-d][1,3]oxazin-4-imine core, is synthesized through a process involving nucleophilic substitution and nucleophilic addition to a nitrile group. []

1-(3-cyano-substituted[b]thiophen-2-yl)-3-(4-(trifluoromethyl)phenyl)thiourea derivatives (6a–c)

Compound Description: These thiourea derivatives are synthesized by reacting the starting materials (2d–f) with 4-(trifluoromethyl phenyl)isothiocyanate. [] These compounds exhibited antimicrobial and anti-inflammatory activities. []

Compounds (7a–f)

Compound Description: These compounds are synthesized by reacting the starting materials (2d–f) with either 4-(trifluoromethyl)benzaldehyde or 4-(2-pyridyl)benzaldehyde in an acidic medium. [] The structure of compound 7e was confirmed by X-ray crystallography. []

5-[2-ethoxy-5-(4-cyclopentylpiperazin-1-ylsulfonyl)phenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (Cyclopentynafil)

Compound Description: Cyclopentynafil is a novel sildenafil analogue isolated from a dietary supplement marketed for erectile dysfunction. [] It is a phosphodiesterase-5 (PDE-5) inhibitor. []

(6R,12aR)-2-octyl-6-(1,3-benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione (N-octylnortadalafil)

Compound Description: N-octylnortadalafil is a novel tadalafil analogue also isolated from a dietary supplement marketed for erectile dysfunction. [] It is a PDE-5 inhibitor. []

2',4'-dimethoxy-2″,2″-dimethy-3″,4″-2H-pyranyl-3-methyl-5″,6″:5,6-flavonoid (6c)

Compound Description: This compound is a benzopyranylflavonoid synthesized through a multi-step process involving Baker-Venkataraman rearrangement, cyclization, substitution, and further cyclization reactions. [] It exhibits better in vitro anti-tumor activity against K562 and K549 cancer cell lines than other related compounds. []

3-(2-naphthyloxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 3-chlorobenzoate (2)

Compound Description: This compound is an inhibitor of shikimate dehydrogenase (SDH) from Helicobacter pylori (HpSDH), discovered through high-throughput screening of a chemical library. [] It exhibits noncompetitive inhibition with respect to shikimate and a competitive inhibition pattern with respect to NADP. [] It also shows antibacterial activity against H. pylori. []

Butyl 2-{[3-(2-naphthyloxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate (3)

Compound Description: Similar to compound 2, this compound is also an inhibitor of HpSDH, identified through high-throughput screening. [] It displays a noncompetitive inhibition pattern with respect to shikimate and a competitive inhibition mode with respect to NADP. []

2-({2-[(2-{[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)amino]-2-oxoethyl}sulfanyl)-N-(2-naphthyl)acetamide (4)

Compound Description: This compound is another inhibitor of HpSDH, identified through high-throughput screening. [] It exhibits competitive inhibition with respect to shikimate and noncompetitive inhibition mode with respect to NADP. [] It also shows antibacterial activity against H. pylori. []

Maesaquinone diacetate (5)

Compound Description: This compound is an inhibitor of HpSDH discovered through high-throughput screening. [] It demonstrates a noncompetitive inhibition pattern with respect to shikimate and NADP. [] Additionally, it exhibits antibacterial activity against H. pylori. []

Properties

CAS Number

940984-35-0

Product Name

1-(1,3-Benzodioxol-5-yl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylethanone

Molecular Formula

C18H11F3N2O3S2

Molecular Weight

424.41

InChI

InChI=1S/C18H11F3N2O3S2/c19-18(20,21)16-7-11(15-2-1-5-27-15)22-17(23-16)28-8-12(24)10-3-4-13-14(6-10)26-9-25-13/h1-7H,8-9H2

InChI Key

WOHOZRHTZRJDNF-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)CSC3=NC(=CC(=N3)C(F)(F)F)C4=CC=CS4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.